molecular formula C9H9NO6S B1142473 (R)-(-)-Glycidyl-4-nitrobenzenesulfonate CAS No. 118629-64-4

(R)-(-)-Glycidyl-4-nitrobenzenesulfonate

Cat. No.: B1142473
CAS No.: 118629-64-4
M. Wt: 259.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-(-)-Glycidyl-4-nitrobenzenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO6S and its molecular weight is 259.24. The purity is usually 95%.
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Scientific Research Applications

  • Genotoxicity Studies : Sinsheimer et al. (1993) examined the genotoxicity of different epoxides, including glycidyl 4-nitrobenzenesulfonate. They found significant differences in mutagenicity and genotoxicity between the isomers of this compound, demonstrating its potential in genetic research (Sinsheimer et al., 1993).

  • Optical Purification : Ananth, Chen, and Shum (1995) focused on the melting point phase diagrams of glycidyl 3-nitrobenzenesulfonate, among others, to study its optical purification. This research contributes to the field of stereoselective synthesis and purification in chemistry (Ananth, Chen, & Shum, 1995).

  • Stereospecific Synthesis : Murthy and Nelson (1990) conducted a stereospecific synthesis of deuterated metoprolol enantiomers using glycidyl 3-nitrobenzenesulfonate. This illustrates its role in creating specific stereochemical configurations in pharmaceutical synthesis (Murthy & Nelson, 1990).

  • Reaction with Phosphites : Serves, Sotiropoulos, and Ioannou (1995) studied the reaction of tris(trimethylsilyl) phosphite with glycidyl 3-nitrobenzenesulfonate. Their work contributes to understanding the chemical behavior and potential applications of glycidyl arenesulfonates in organic synthesis (Serves, Sotiropoulos, & Ioannou, 1995).

  • HPLC Method Development : Shaw and Barton (1991) developed a direct HPLC method for resolving enantiomers of glycidyl 3-nitrobenzenesulphonate. This technique is significant for chiral analysis in pharmaceuticals and chemicals (Shaw & Barton, 1991).

  • Synthesis of Chiral Calixarene-Based Ligands : Neri et al. (1996) synthesized chiral calixarenes using glycidyl arenesulfonates, showcasing their utility in creating specialized molecules for potential use in catalysis and molecular recognition (Neri, Bottino, Geraci, & Piattelli, 1996).

Properties

IUPAC Name

[(2R)-oxiran-2-yl]methyl 4-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6S/c11-10(12)7-1-3-9(4-2-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYDYDCHYJXOEY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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